molecular formula C22H30O7 B1631919 Lophanthoidin E

Lophanthoidin E

Cat. No. B1631919
M. Wt: 406.5 g/mol
InChI Key: NHVNNHGOOVAQDU-BGPWKCDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lophanthoidin E is a natural product found in Isodon lophanthoides with data available.

Scientific Research Applications

Study on Distribution and Development of Herbra Isodonis Lophanthoidis

  • Abstract : This study aimed to understand the origin of Herbra Isodonis Lophanthoidis, a plant related to Isodon lophanthoides, and to select certified plants for cultivation. The goal was to ensure the safety and efficacy of the Herbra Isodonis Lophanthoidis crude drug and its preparations. The study found that the source of Herbra Isodonis Lophanthoidis was abundant and widely distributed. However, issues such as non-unified plant names and common local plants being mistaken for Herbra Isodonis Lophanthoidis were identified. The study concluded that scientific names for Herbra Isodonis Lophanthoidis should be standardized, and the crude drugs should be renamed and separately collected to differentiate them from other varieties (Deng Qiao-hua, 2009).

properties

Product Name

Lophanthoidin E

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(4bS,8aS,9S,10S)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17-,19+,20-,22+/m0/s1

InChI Key

NHVNNHGOOVAQDU-BGPWKCDQSA-N

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2O)O)(C)C)C)O

SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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